molecular formula C21H16N4O6S2 B11367493 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11367493
M. Wt: 484.5 g/mol
InChI Key: ILJUKTZVVXTHSJ-UHFFFAOYSA-N
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Description

5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin ring, a thiazole ring, and an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodioxin and thiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles to minimize waste and environmental impact is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a range of functionalized compounds .

Scientific Research Applications

5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}-1,2-OXAZOLE-3-CARBOXAMIDE lies in its combination of benzodioxin, thiazole, and oxazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H16N4O6S2

Molecular Weight

484.5 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H16N4O6S2/c26-20(16-12-18(31-24-16)13-1-6-17-19(11-13)30-9-8-29-17)23-14-2-4-15(5-3-14)33(27,28)25-21-22-7-10-32-21/h1-7,10-12H,8-9H2,(H,22,25)(H,23,26)

InChI Key

ILJUKTZVVXTHSJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5

Origin of Product

United States

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